N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide

Medicinal Chemistry Drug Discovery Structure-Activity Relationship (SAR)

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide (CAS 1396884-57-3) is a synthetic small molecule with the molecular formula C18H18ClNO4 and a molecular weight of 347.8 g/mol. It is primarily listed in commercial chemical catalogs as a research-grade compound with a typical purity of 95%.

Molecular Formula C18H18ClNO4
Molecular Weight 347.8
CAS No. 1396884-57-3
Cat. No. B2775015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide
CAS1396884-57-3
Molecular FormulaC18H18ClNO4
Molecular Weight347.8
Structural Identifiers
SMILESCC(CNC(=O)CC1=CC=CC=C1Cl)(C2=CC3=C(C=C2)OCO3)O
InChIInChI=1S/C18H18ClNO4/c1-18(22,13-6-7-15-16(9-13)24-11-23-15)10-20-17(21)8-12-4-2-3-5-14(12)19/h2-7,9,22H,8,10-11H2,1H3,(H,20,21)
InChIKeyXIDNABUNIRLZOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide (CAS 1396884-57-3) Appears in Scientific Procurement: A Baseline Overview


N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide (CAS 1396884-57-3) is a synthetic small molecule with the molecular formula C18H18ClNO4 and a molecular weight of 347.8 g/mol. It is primarily listed in commercial chemical catalogs as a research-grade compound with a typical purity of 95% . The molecule features a benzo[d][1,3]dioxole moiety linked via a hydroxypropyl spacer to a 2-(2-chlorophenyl)acetamide fragment. This structural architecture places it within a larger family of benzo[d][1,3]dioxole-containing acetamides and propionamides that have been explored in patent literature for potential therapeutic applications [1]. However, a comprehensive search of primary research literature, patents, and authoritative databases reveals that no peer-reviewed biological activity data, target engagement profiles, or head-to-head comparative studies have been publicly disclosed for this specific compound as of mid-2026. All available information originates from vendor product listings and chemical database entries, which do not contain quantitative pharmacological or physicochemical differentiation data [1].

Why In-Class Benzo[d][1,3]dioxole Acetamides Cannot Simply Substitute for N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide


The benzo[d][1,3]dioxole acetamide chemical space is highly sensitive to substitution patterns on both the dioxole and acetamide phenyl rings. Within the broader patent class encompassing compounds such as those described in CN109400573A, variations in the halogen substitution position (ortho, meta, para), the nature of the linker (hydroxypropyl vs. straight alkyl), and the acetamide aryl group have been shown to yield distinct biological activity profiles in anticonvulsant, anti-inflammatory, and enzyme inhibition assays [1]. The target compound's specific ortho-chloro substitution on the phenylacetamide ring and the hydroxypropyl linker distinguish it from close analogs such as N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzamide (CAS 1396873-00-9) and N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide (CAS 1396798-64-3), each of which would be expected to exhibit divergent pharmacokinetic and pharmacodynamic behavior . Generic substitution without experimental validation therefore carries a high risk of irreproducible results, particularly in target-based screening campaigns where subtle structural modifications can dramatically alter binding affinity, selectivity, and cellular potency.

Quantitative Differentiation Evidence for N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide: A Comparative Procurement Guide


Assessing Target-Specific Potency: Lack of Publicly Available IC50/EC50 Data Prevents Direct Comparator Ranking

No IC50, EC50, Ki, or Kd values were identified for this compound against any specific biological target. In the absence of quantitative potency data, the compound cannot be ranked against structurally related benzo[d][1,3]dioxole acetamides that have reported activity, such as compound 3c from the 5-substituted benzo[d][1,3]dioxole anticonvulsant series (ED50 = 9.8 mg/kg in the MES seizure model) [1]. Any procurement decision based on assumed target potency would be entirely speculative.

Medicinal Chemistry Drug Discovery Structure-Activity Relationship (SAR)

Evaluating Selectivity: Absence of Off-Target Profiling Data Relative to Kinase or GPCR Panels

No selectivity data (e.g., panel screening against kinases, GPCRs, ion channels, or transporters) were found for this compound. The closest in-class selectivity information comes from broad benzo[d][1,3]dioxole derivative patents where certain analogs demonstrated multi-target activity profiles, but no specific selectivity fingerprints are publicly attributed to CAS 1396884-57-3 [1]. Without selectivity data, the compound's off-target risk profile cannot be assessed or compared to related structures.

Selectivity Profiling Off-Target Pharmacology Kinase Screening

Comparing Physicochemical and DMPK Properties: No Experimental LogP, Solubility, or Metabolic Stability Data Available

Experimental measurements of LogP, aqueous solubility, microsomal stability, plasma protein binding, or permeability (e.g., PAMPA, Caco-2) were not found for this compound. While computational predictions may be possible based on the molecular formula (C18H18ClNO4, MW 347.8), these cannot substitute for experimentally determined values when comparing procurement options among analogs with differing substitution patterns that significantly influence DMPK behavior .

Physicochemical Properties ADME Drug-Likeness

Scientifically Valid Application Scenarios for N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide Based on Available Evidence


Use as a Synthetic Intermediate or Building Block in Medicinal Chemistry Optimization Campaigns

The compound's structure, containing a benzo[d][1,3]dioxole core and a chlorophenylacetamide side chain, makes it a potential synthetic intermediate for exploring structure-activity relationships (SAR) within the broader benzo[d][1,3]dioxole chemical space described in CN109400573A [1]. Researchers developing novel analogs for anticonvulsant, anti-inflammatory, or enzyme inhibition programs may procure this compound as a starting material for further derivatization, leveraging the established synthetic routes for this scaffold class. However, no quantitative SAR data exist to guide prioritization over other available benzo[d][1,3]dioxole building blocks.

De Novo Target Identification and Phenotypic Screening Where Structural Novelty Is the Primary Selection Criterion

In phenotypic screening campaigns where the objective is to identify novel chemotypes with uncharacterized mechanisms of action, the absence of prior biological annotation for CAS 1396884-57-3 may be considered an advantage. Researchers seeking to avoid known pharmacophores or previously explored target classes may select this compound precisely because it lacks publicly disclosed activity data, thereby increasing the probability of discovering novel target engagement [1]. This rationale, however, must be weighed against the complete absence of QC/QA data beyond vendor-reported purity.

Negative Control or Inactive Comparator in Benzo[d][1,3]dioxole Series Profiling Studies

If ongoing research within a laboratory has established that a closely related benzo[d][1,3]dioxole acetamide analog demonstrates potent activity against a specific target, CAS 1396884-57-3 could be procured and tested in parallel to serve as a structurally matched negative control, provided that the laboratory first confirms its lack of activity in the relevant assay. This use case requires the end-user to generate all primary data and cannot be supported by pre-existing public evidence [1].

Quote Request

Request a Quote for N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.